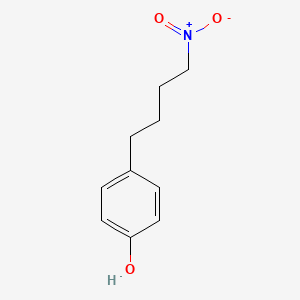
4-(4-Nitrobutyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitrobutyl)phenol is an organic compound characterized by a phenol group substituted with a nitrobutyl chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(4-Nitrobutyl)phenol can be synthesized through several methods. One common approach involves the nitration of phenol using nitric acid in the presence of sulfuric acid. This reaction typically yields a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated through distillation . The nitrobutyl chain can then be introduced through alkylation reactions using appropriate alkylating agents .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the continuous nitration of phenol followed by alkylation. The process is optimized to ensure high yields and purity of the final product. Advanced separation techniques, such as crystallization and recrystallization, are employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Nitrobutyl)phenol undergoes various chemical reactions, including:
Reduction: The phenol group can be oxidized to quinones using oxidizing agents such as potassium nitrosodisulfonate.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium dithionite, hydrogen gas
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Reduction: 4-Aminobutylphenol
Oxidation: Quinones
Substitution: Halogenated, nitrated, and sulfonated derivatives
Aplicaciones Científicas De Investigación
4-(4-Nitrobutyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Nitrobutyl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
4-Nitrophenol: Similar structure but lacks the butyl chain.
4-Aminophenol: Reduced form of 4-nitrophenol, used in the synthesis of paracetamol.
2,4-Dinitrophenol: Contains two nitro groups, used as a pesticide and in biochemical research.
Uniqueness: 4-(4-Nitrobutyl)phenol is unique due to the presence of both a nitro group and a butyl chain, which confer distinct chemical and biological properties. This combination allows it to participate in a broader range of reactions and applications compared to its simpler analogs .
Propiedades
Número CAS |
108185-82-6 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
4-(4-nitrobutyl)phenol |
InChI |
InChI=1S/C10H13NO3/c12-10-6-4-9(5-7-10)3-1-2-8-11(13)14/h4-7,12H,1-3,8H2 |
Clave InChI |
KJIGYHIPZIWEFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCC[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


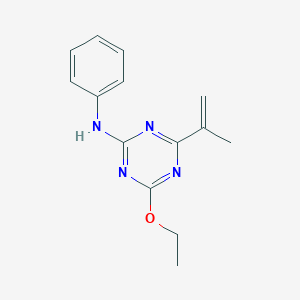
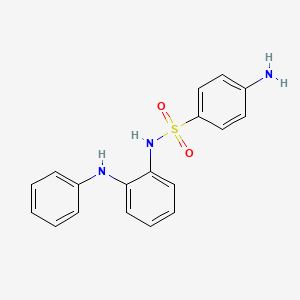
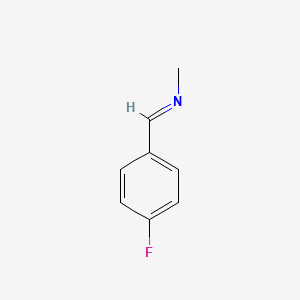

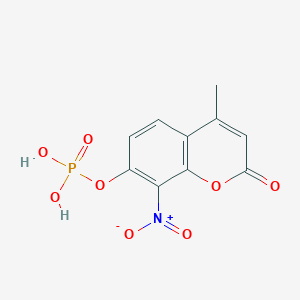
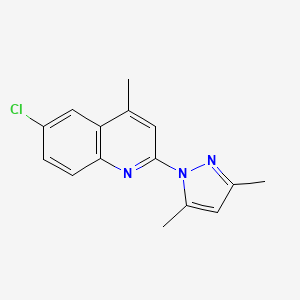
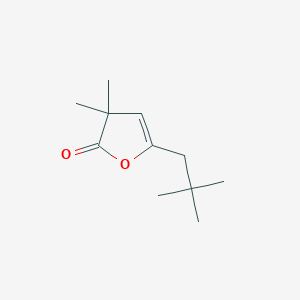
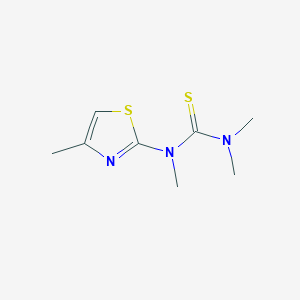
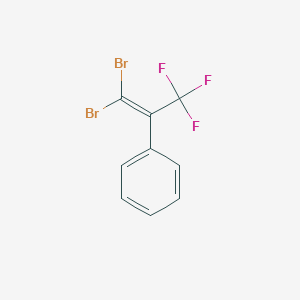
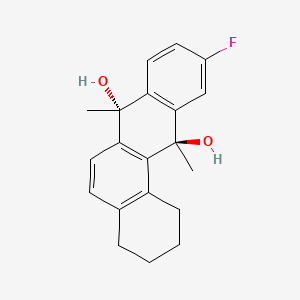
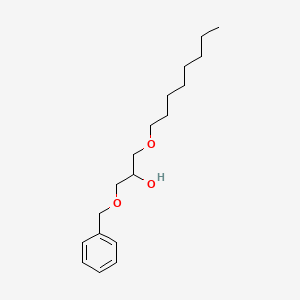
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)
![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)

